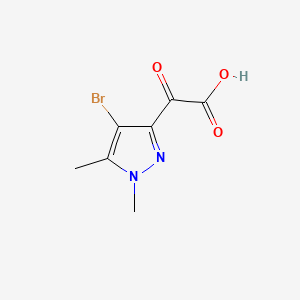![molecular formula C8H9N3 B13471004 3-Methylimidazo[1,5-a]pyridin-6-amine](/img/structure/B13471004.png)
3-Methylimidazo[1,5-a]pyridin-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methylimidazo[1,5-a]pyridin-6-amine is a heterocyclic compound that belongs to the imidazopyridine family This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylimidazo[1,5-a]pyridin-6-amine typically involves cyclocondensation reactions. One common method is the condensation of 2-aminopyridine with an α-bromocarbonyl compound under neutral or weakly basic conditions at elevated temperatures . Another approach involves the use of multicomponent reactions, oxidative coupling, and tandem reactions .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes such as cyclocondensation and oxidative cyclization. These methods are optimized for high yield and purity, making them suitable for large-scale production .
化学反应分析
Types of Reactions
3-Methylimidazo[1,5-a]pyridin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation or photocatalysis strategies.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Metal-free oxidants or photocatalysts.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,5-a]pyridine derivatives, while substitution reactions can produce various substituted imidazopyridines .
科学研究应用
3-Methylimidazo[1,5-a]pyridin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antineoplastic agent.
Medicine: Explored for its activity against multidrug-resistant tuberculosis and other infectious diseases.
Industry: Utilized in the development of optoelectronic devices, sensors, and imaging agents.
作用机制
The mechanism of action of 3-Methylimidazo[1,5-a]pyridin-6-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its antimicrobial and antineoplastic effects . The compound’s unique structure allows it to interact with various biological pathways, making it a versatile agent in medicinal chemistry.
相似化合物的比较
Similar Compounds
Imidazo[1,2-a]pyridine: Another member of the imidazopyridine family with similar biological activities.
Imidazo[1,5-a]pyrimidine: Shares structural similarities but differs in its chemical reactivity and applications.
Uniqueness
3-Methylimidazo[1,5-a]pyridin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry.
属性
分子式 |
C8H9N3 |
|---|---|
分子量 |
147.18 g/mol |
IUPAC 名称 |
3-methylimidazo[1,5-a]pyridin-6-amine |
InChI |
InChI=1S/C8H9N3/c1-6-10-4-8-3-2-7(9)5-11(6)8/h2-5H,9H2,1H3 |
InChI 键 |
SUEPSTDQAFBFJP-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C2N1C=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[1-(Aminomethyl)cyclopent-3-en-1-yl]methanol hydrochloride](/img/structure/B13470936.png)






![N-methyl-2-oxaspiro[3.5]nonan-7-amine](/img/structure/B13470983.png)




